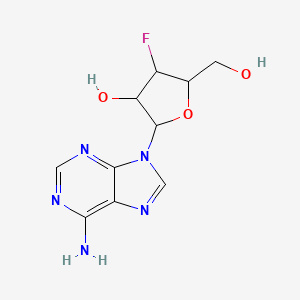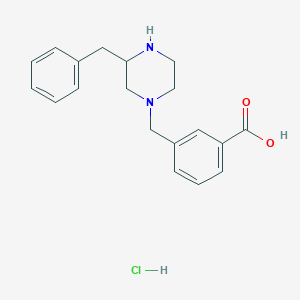![molecular formula C15H13F2N5O2 B12507038 2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)-2-(1,2,4-triazol-1-yl)ethylidene]-1,3-oxazol-5-one](/img/structure/B12507038.png)
2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)-2-(1,2,4-triazol-1-yl)ethylidene]-1,3-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)-2-(1,2,4-triazol-1-yl)ethylidene]-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)-2-(1,2,4-triazol-1-yl)ethylidene]-1,3-oxazol-5-one typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Difluorophenyl Group: This step may involve electrophilic aromatic substitution or other suitable methods.
Attachment of the Triazole Moiety: This can be done using click chemistry or other coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: Reduction reactions may target the oxazole ring or the triazole moiety.
Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)-2-(1,2,4-triazol-1-yl)ethylidene]-1,3-oxazol-5-one
- 2-(2,6-Dichlorophenyl)-4-[1-(dimethylamino)-2-(1,2,4-triazol-1-yl)ethylidene]-1,3-oxazol-5-one
- 2-(2,6-Difluorophenyl)-4-[1-(methylamino)-2-(1,2,4-triazol-1-yl)ethylidene]-1,3-oxazol-5-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C15H13F2N5O2 |
|---|---|
Molecular Weight |
333.29 g/mol |
IUPAC Name |
2-(2,6-difluorophenyl)-4-[1-(dimethylamino)-2-(1,2,4-triazol-1-yl)ethylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C15H13F2N5O2/c1-21(2)11(6-22-8-18-7-19-22)13-15(23)24-14(20-13)12-9(16)4-3-5-10(12)17/h3-5,7-8H,6H2,1-2H3 |
InChI Key |
LBHACMZWSRKDDI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=C1C(=O)OC(=N1)C2=C(C=CC=C2F)F)CN3C=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3H-indole-3-carboxylate hydrochloride](/img/structure/B12506960.png)



![3-({N-[1-(4-fluorophenyl)ethyl]-1-quinolin-3-ylformamido}methyl)benzoic acid](/img/structure/B12506982.png)
methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506985.png)
![2-Oxo-2-phenylethyl 2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B12506994.png)
![4-[(1r,4r)-4-[(1E)-prop-1-en-1-yl]cyclohexyl]benzonitrile](/img/structure/B12507001.png)
![N-(3,4-dimethylphenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12507005.png)
![5-carbamimidamido-N-({4-[(carbamoylamino)methyl]phenyl}methyl)-2-(2,2-diphenylacetamido)pentanamide; trifluoroacetic acid](/img/structure/B12507013.png)


![3-(3-Methyl-1,3-thiazol-2-ylidene)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12507046.png)

